molecular formula C6H6O3 B14549135 5-Acetylfuran-2(5H)-one CAS No. 61892-53-3

5-Acetylfuran-2(5H)-one

Cat. No.: B14549135
CAS No.: 61892-53-3
M. Wt: 126.11 g/mol
InChI Key: NGLMXYUFVVFZBQ-UHFFFAOYSA-N
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Description

5-Acetylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an acetyl group at the 5-position and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylfuran-2(5H)-one can be achieved through several methods. One common approach involves the Diels-Alder reaction of furfural derivatives with maleimides . This reaction typically proceeds under mild conditions and does not require a catalyst, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production of this compound often involves the use of renewable resources such as furfural, which is derived from agricultural waste. The process includes the catalytic conversion of furfural to the desired compound using various catalysts and reaction conditions optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Acetylfuran-2(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Acetylfuran-2(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the acetyl and lactone groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: Similar in structure but lacks the lactone ring.

    Furfural: A precursor in the synthesis of 5-Acetylfuran-2(5H)-one.

    5-Hydroxymethylfurfural: Another furan derivative with different functional groups.

Uniqueness

This compound is unique due to its combination of an acetyl group and a lactone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

61892-53-3

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

2-acetyl-2H-furan-5-one

InChI

InChI=1S/C6H6O3/c1-4(7)5-2-3-6(8)9-5/h2-3,5H,1H3

InChI Key

NGLMXYUFVVFZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=CC(=O)O1

Origin of Product

United States

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